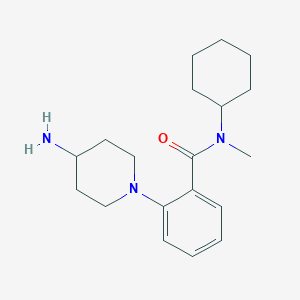
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide is a chemical compound that features a piperidine ring, an amine group, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives to form piperidine . The amine group can be introduced through reductive amination or other amination reactions . The benzamide structure is then formed by reacting the amine with benzoyl chloride or a similar reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzamide structure can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and benzamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and amine group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide is unique due to its specific combination of a piperidine ring, amine group, and benzamide structure.
Propiedades
Fórmula molecular |
C19H29N3O |
|---|---|
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide |
InChI |
InChI=1S/C19H29N3O/c1-21(16-7-3-2-4-8-16)19(23)17-9-5-6-10-18(17)22-13-11-15(20)12-14-22/h5-6,9-10,15-16H,2-4,7-8,11-14,20H2,1H3 |
Clave InChI |
YFMJDMOROKAOIF-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2N3CCC(CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13574630.png)
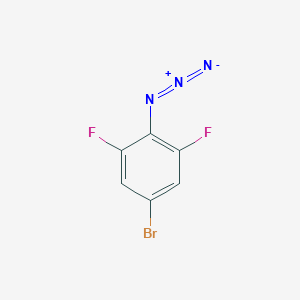



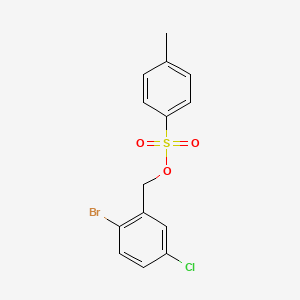
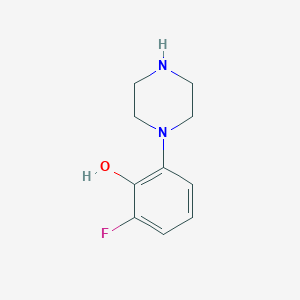
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)
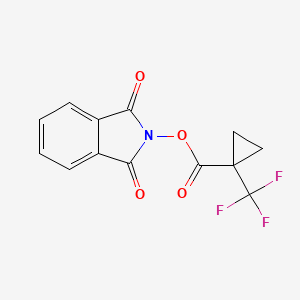
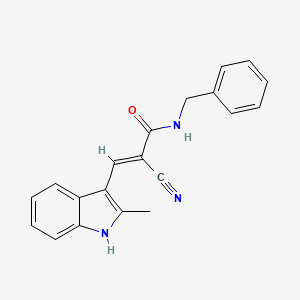
![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
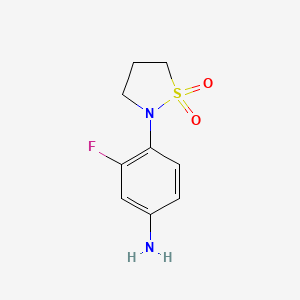
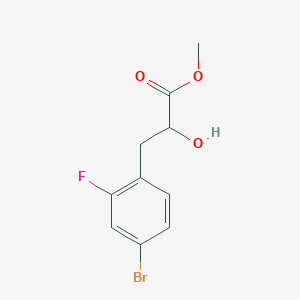
![{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)
